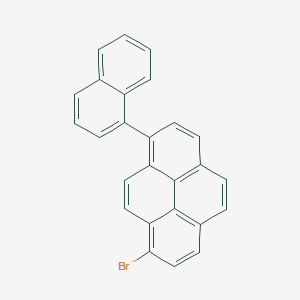
4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an iodine atom at the 4th position, two methyl groups at the 5th and 6th positions, and a methylsulfonyl group at the 2nd position of the pyrimidine ring. Pyrimidines are essential components in various biological processes and are widely used in medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5,6-dimethyl-2-(methylsulfonyl)pyrimidine.
Iodination: The iodination of 5,6-dimethyl-2-(methylsulfonyl)pyrimidine is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation: Oxidizing agents (mCPBA, H2O2).
Reduction: Reducing agents (LiAlH4, NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (K3PO4, Na2CO3).
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl or heteroaryl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
Agrochemicals: The compound is used in the synthesis of herbicides and fungicides.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The iodine atom and the methylsulfonyl group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular signaling pathways, enzyme catalysis, and receptor-ligand interactions, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Lacks the iodine atom at the 4th position.
4-Iodo-2-(methylsulfonyl)pyrimidine: Lacks the methyl groups at the 5th and 6th positions.
5,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Lacks the iodine atom at the 4th position.
Uniqueness
4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine is unique due to the presence of both the iodine atom and the methylsulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H9IN2O2S |
|---|---|
Molekulargewicht |
312.13 g/mol |
IUPAC-Name |
4-iodo-5,6-dimethyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C7H9IN2O2S/c1-4-5(2)9-7(10-6(4)8)13(3,11)12/h1-3H3 |
InChI-Schlüssel |
BLPWLVRKEXBKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1I)S(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


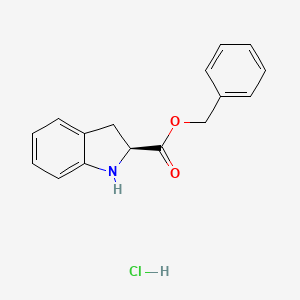
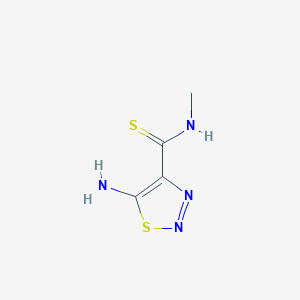
![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)

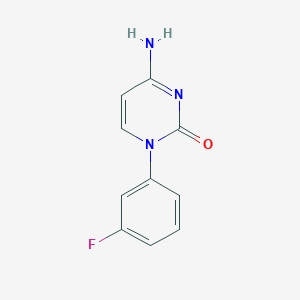
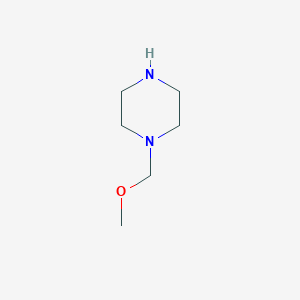


![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
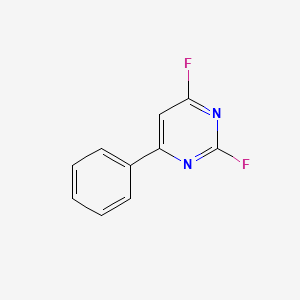

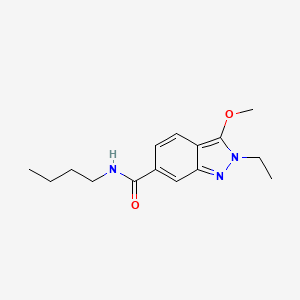
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
